AlkB-Mediated Mutagenesis: 3-Methyl vs. 3-Ethyl-deoxycytidine
In a direct comparative study of alkylated DNA lesions, the mutagenic potential of 3-methyl-deoxycytidine (m3C) was quantitatively assessed against 3-ethyl-deoxycytidine (e3C) and other analogs in Escherichia coli [1]. Both lesions showed similar mutagenic frequencies in AlkB-deficient cells, establishing m3C as a key model substrate for studying the repair efficiency of the AlkB pathway.
70% (SOS+)vse3C: 30% (SOS−)
70% (SOS+)
| Evidence Dimension | Mutagenic Frequency (% mutant colonies) |
|---|---|
| Target Compound Data | 30% (in SOS- cells); 70% (in SOS+ cells) |
| Comparator Or Baseline | 3-ethyl-deoxycytidine (e3C): 30% (in SOS- cells); 70% (in SOS+ cells) |
| Quantified Difference | Identical mutagenic frequencies for m3C and e3C under both SOS- and SOS+ conditions. |
| Conditions | In vivo passage of single-stranded vectors containing a single alkylated base in E. coli (AlkB-deficient and wild-type strains). |
Why This Matters
This data validates m3C as a representative and readily available model for studying the genotoxicity of 3-alkylcytosine lesions, a critical class of DNA damage, without the need for less common ethylated analogs.
- [1] Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-alkylcytosines, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051-14056. View Source
